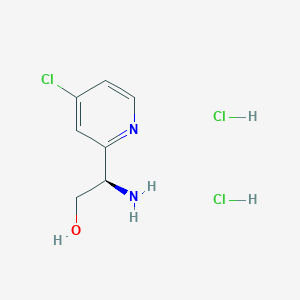

(R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride

描述

(R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride (CAS No. 2682097-44-3) is a chiral organic compound with the molecular formula C₇H₁₁Cl₃N₂O and a molecular weight of 245.53 g/mol . It features a pyridine ring substituted with a chlorine atom at the 4-position and an ethanolamine side chain with an (R)-configured stereocenter.

属性

IUPAC Name |

(2R)-2-amino-2-(4-chloropyridin-2-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.2ClH/c8-5-1-2-10-7(3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVZBMSYEFYFML-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=C1Cl)[C@H](CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride typically involves the reaction of 4-chloropyridine-2-carbaldehyde with ®-2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, pressure, and reaction time .

化学反应分析

Types of Reactions

®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to a different functional group.

Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may produce an amine or alcohol, and substitution may result in various substituted pyridine derivatives .

科学研究应用

Pharmacological Applications

-

Dopamine Receptor Ligands :

(R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride has been studied for its potential as a ligand for dopamine receptors, particularly the D4 subtype. Research indicates that modifications to this compound can enhance its affinity and selectivity towards these receptors, which are implicated in various neurological disorders. For instance, derivatives of this compound have shown nanomolar affinity for the D4 receptor, making them promising candidates for further development in treating conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) . -

Enzyme Modulation :

The compound has been identified as a probe for studying enzyme interactions, particularly in the context of metabolic pathways involving nitrogen heterocycles. Its ability to modulate enzyme activity makes it valuable for research into drug metabolism and pharmacokinetics . -

Antimicrobial Activity :

Recent studies have explored the antimicrobial properties of compounds related to this compound. Some derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step organic reactions that modify the pyridine ring to enhance biological activity. Research has focused on creating derivatives with improved pharmacological profiles, including increased receptor affinity and reduced side effects.

Table 1: Structural Modifications and Their Effects on Affinity

| Compound | Modification | D4 Receptor Affinity (nM) |

|---|---|---|

| 1 | Original | 5.0 |

| 2 | -Cl → -CH₃ | 10.0 |

| 3 | -Cl → -CN | 63.95 |

| 4 | -Phenyl → -Pyridyl | 8.0 |

Case Studies

-

Study on Dopamine Receptor Affinity :

In a notable study, researchers synthesized various derivatives of this compound to evaluate their binding affinity to dopamine receptors. The results indicated that specific modifications significantly enhanced receptor selectivity, which could lead to more effective treatments for psychiatric disorders . -

Antimycobacterial Research :

Another research effort focused on the compound's derivatives as inhibitors of mycobacterial ATP synthase, demonstrating promising results against Mycobacterium tuberculosis. This highlights the potential of this compound in developing new antibiotics .

作用机制

The mechanism of action of ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Chlorinated Pyridine Derivatives

(a) (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride (CAS 2089388-97-4)

- Molecular Formula : C₇H₁₁Cl₃N₂O (identical to the target compound).

- Key Differences : The chlorine substituent is at the 6-position of the pyridine ring instead of the 4-position.

- Implications : Positional isomerism can alter electronic properties and binding affinities. For example, in collagenase inhibitors, chlorine position affects hydrogen bond lengths (e.g., 1.961 Å vs. 2.202 Å) and π–π interactions (4.249 Å vs. 4.127 Å) during docking .

(b) 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride (CAS 1391592-02-1)

- Molecular Formula : C₇H₁₀Cl₂N₂O.

- Key Differences : Lacks a chlorine substituent on the pyridine ring.

- Similarity scores (0.98–1.00) suggest overlapping pharmacological profiles .

Methoxy-Substituted Analogs

(a) (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride (CAS 1640848-93-6)

Stereoisomers and Enantiomers

(a) (S)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride

Non-Pyridine Dihydrochloride Salts

(a) Ethambutol Hydrochloride (CAS 1070-11-7)

Data Table: Key Properties of Selected Compounds

Research Findings and Implications

- Chirality and Binding : Enantiomers exhibit distinct docking energies, underscoring the need for enantiopure synthesis in drug development .

- Safety Profiles : All chloro- and methoxy-substituted dihydrochlorides share similar hazards (e.g., H302, H315), necessitating standardized handling protocols .

生物活性

(R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a hydroxyl group attached to a chlorinated pyridine ring. This specific substitution pattern enhances its ability to interact with biological targets, making it a valuable tool in drug discovery.

| Property | Description |

|---|---|

| Molecular Formula | CHClN·2HCl |

| Molecular Weight | 195.06 g/mol |

| Solubility | Soluble in water due to dihydrochloride form |

| Mechanism of Action | Interaction with enzymes and receptors via hydrogen bonding and π-π interactions |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with active sites of enzymes and receptors. The chlorine atom on the pyridine ring enhances binding affinity, which is crucial for modulating the activity of various biological targets. This compound has been recognized for its role in enzyme-substrate interactions, particularly in pharmacological contexts.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Enzyme Modulation : It acts as a probe for studying enzyme interactions, particularly those involving neurotransmitter systems.

- Pharmacological Applications : There is potential for its use in developing therapies targeting diseases like malaria and other parasitic infections, where it may influence metabolic pathways .

- Neurotransmitter Interaction : Similar compounds have shown interactions with GABA receptors, suggesting potential sedative effects.

Case Studies and Research Findings

Several studies have evaluated the efficacy and mechanism of action of this compound:

- Study on Antiparasitic Activity : A study focused on optimizing compounds for antimalarial activity revealed that derivatives of chlorinated pyridines exhibited improved efficacy against Plasmodium falciparum, with this compound being among the candidates showing promise due to enhanced solubility and metabolic stability .

- Neuropharmacological Research : Another investigation into similar compounds indicated that modifications to the pyridine structure could lead to increased binding affinity to GABA receptors, enhancing sedative properties.

Comparison with Similar Compounds

The following table highlights the differences between this compound and other related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-(3-chloropyridin-4-yl)ethanol | Similar structure but different substitution | Less effective in specific enzyme interactions |

| 4-Acetyl-2-chloropyridine | Acetyl group modifies reactivity | Different pharmacological profile |

| This compound | Unique substitution pattern enhances binding | Notable for specific enzyme modulation |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride?

- Methodological Answer : A common approach involves catalytic hydrogenation of a precursor, such as (R)-2-(4-chloropyridin-2-yl)ethanol, using palladium on carbon (Pd/C) in ethanol under acidic conditions (e.g., HCl). The dihydrochloride salt is then precipitated and purified via recrystallization. This method aligns with protocols for structurally related amino-alcohol dihydrochlorides .

Q. How is the purity of this compound typically assessed?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, employing a C18 reverse-phase column and a mobile phase gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Purity thresholds ≥95% are standard, as noted in analytical reports for similar dihydrochloride salts .

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in DMSO- to confirm proton environments and carbon backbone.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]).

- Elemental Analysis : Confirms stoichiometry of C, H, N, and Cl .

Q. What are the best practices for handling and storage?

- Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C in desiccated conditions to prevent hygroscopic degradation. Use anhydrous solvents (e.g., dry ethanol) during synthesis to avoid hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be validated for this chiral compound?

- Methodological Answer : Chiral HPLC using a cellulose-based chiral stationary phase (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase. Compare retention times with racemic or (S)-enantiomer standards. X-ray crystallography can also confirm absolute configuration, as demonstrated for analogous pyridine derivatives .

Q. What experimental strategies address contradictions in spectroscopic data?

- Methodological Answer : Cross-validate data using complementary techniques:

- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., pyridine ring orientation).

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, particularly near the chiral center.

- Isotopic Labeling : Trace reaction pathways to confirm regioselectivity .

Q. How can stability under varying pH and temperature conditions be evaluated?

- Methodological Answer :

- Accelerated Stability Studies : Incubate aqueous solutions at pH 1–12 (37°C) and analyze degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Assess thermal stability in the solid state (e.g., decomposition above 150°C).

- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to optimize storage conditions .

Q. What strategies optimize reaction yield in large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。